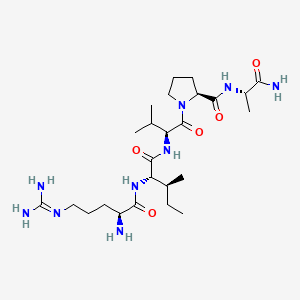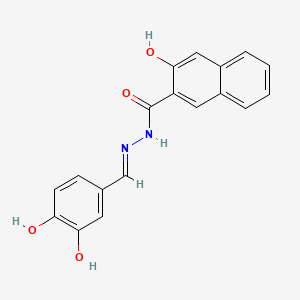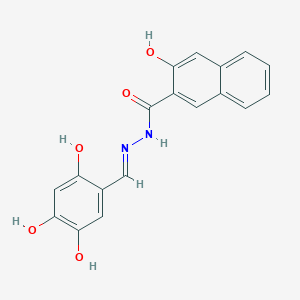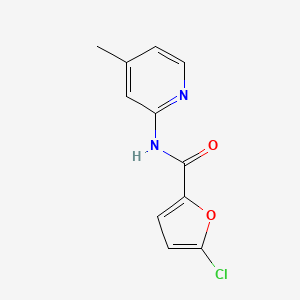
Encenicline
Overview
Description
Molecular Structure Analysis
The molecular formula of Encenicline is C16H17ClN2OS . Its IUPAC name is N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-chloro-1-benzothiophene-2-carboxamide . The molecular weight is 320.83 g/mol .
Physical And Chemical Properties Analysis
Encenicline has a molecular weight of 320.84 and a molecular formula of C16H17ClN2OS . It is a small molecule and is classified as a synthetic organic compound . The compound exhibits good brain penetration and an adequate exposure time for clinical utility .
Scientific Research Applications
Treatment for Cognitive Impairment in Schizophrenia
Encenicline is a novel, selective α7 nicotinic acetylcholine receptor agonist in development for treating cognitive impairment in schizophrenia . A phase 2, double-blind, randomized, placebo-controlled, multinational study was conducted . Notable trends in improvement were demonstrated across all cognition scales .
Treatment for Alzheimer’s Disease
Encenicline is also being developed for treating cognitive impairment in Alzheimer’s disease . The α7 nicotinic acetylcholine receptor (nAChR) is a valid therapeutic target for cognitive deficits in Alzheimer’s disease .
Enhancement of Neurotransmitter Efflux
The α7 nAChR partial agonist, EVP-6124, enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens . This suggests increased cortical dopamine, acetylcholine, and glutamate release, which may contribute to the ability of the α7 nAChR agonist, EVP-6124, to treat cognitive impairment .
Phase III Clinical Trials
EVP-6124 is currently in phase III clinical trials . These trials aim to assess the efficacy and safety of once-daily encenicline tablets as a pro-cognitive treatment in stable patients with schizophrenia .
Lessons from Clinical Trials
Several studies have been discontinued because of unwanted side effects or lack of efficacy . A detailed examination of factors with the potential to impact the trial results are ongoing .
Future Development
Several other α7 nAChR agonists (GTS-21 and AQW051) are in earlier stages of development . This suggests that the field of α7 nAChR agonists, including Encenicline, is still evolving and holds promise for future therapeutic applications .
Mechanism of Action
Target of Action
Encenicline, also known as EVP-6124, is a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist) . The primary target of Encenicline is the Neuronal acetylcholine receptor subunit alpha-7 . This receptor plays a crucial role in the functioning of the central nervous system, particularly in relation to cognitive processes.
Mode of Action
Encenicline acts as a partial agonist at the alpha 7 Nicotinic Acetylcholine Receptor . It binds to this receptor, enhancing the receptor’s response to its natural ligand, acetylcholine. This interaction leads to an increase in the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . This process is believed to be similar to the mechanism of action of GTS-21 .
Biochemical Pathways
The activation of the alpha 7 Nicotinic Acetylcholine Receptor by Encenicline influences several biochemical pathways. One key pathway involves the modulation of auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli . This pathway is often diminished in individuals with schizophrenia, and deficits in sensory gating are associated with attentional impairment .
Result of Action
The activation of the alpha 7 Nicotinic Acetylcholine Receptor by Encenicline has several molecular and cellular effects. It enhances the release of GABA by hippocampal interneurons, which can modulate neuronal excitability and contribute to cognitive function . In addition, Encenicline has been shown to reduce immune cell infiltration in the colon and improve experimental colitis in mice .
Future Directions
Encenicline was in phase III clinical trials for the treatment of cognitive impairment in schizophrenia, but it failed to meet the study endpoints in 2016 . The trials were scheduled to run until January 2017, but as of December 2016, they appear to still be on hold . There is speculation that this may be due to either the increased daily dose given in the phase III trial compared to earlier trials that showed promise .
properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRDSYXGYPJKRR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025836 | |
| Record name | Encenicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Encenicline, a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist). Encenicline may have a similar mechanism of action to GTS-21. Auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli, is diminished in people with schizophrenia. Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances. This inhibitory process, which involves the alpha(7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, represents a potential new target for therapeutic intervention in schizophrenia. | |
| Record name | Encenicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Encenicline | |
CAS RN |
550999-75-2 | |
| Record name | (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550999-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encenicline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Encenicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Encenicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENCENICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI5376A0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B607230.png)
![1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607231.png)
![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)





